An In-depth Technical Guide to 4-(Dimethylamino)butanal (CAS Number: 104459-70-3)
An In-depth Technical Guide to 4-(Dimethylamino)butanal (CAS Number: 104459-70-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Dimethylamino)butanal, a key chemical intermediate in various synthetic processes, most notably in the pharmaceutical industry. This document details its physicochemical properties, synthesis protocols, chemical reactivity, and its significant role as a building block in the development of therapeutic agents.
Physicochemical Properties
4-(Dimethylamino)butanal is a light yellow liquid under standard conditions.[1] Due to its inherent instability, it is often synthesized and used in situ or stored as its more stable acetal (B89532) derivative, 4-(N,N-Dimethylamino)butanal dimethyl acetal. The following tables summarize the known quantitative data for both the aldehyde and its dimethyl acetal.
Table 1: Physicochemical Properties of 4-(Dimethylamino)butanal
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [1][2][3] |
| Molecular Weight | 115.18 g/mol | [1][2][3] |
| Appearance | Light yellow liquid | [1] |
| Boiling Point | 153.3 ± 23.0 °C at 760 mmHg | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Flash Point | 42.4 ± 12.0 °C | |
| Storage Conditions | 2-8°C, Refrigerator | [2] |
Table 2: Physicochemical Properties of 4-(N,N-Dimethylamino)butanal Dimethyl Acetal
| Property | Value | Source |
| CAS Number | 19718-92-4 | [4][5] |
| Molecular Formula | C₈H₁₉NO₂ | [5] |
| Molecular Weight | 161.24 g/mol | [5] |
| Appearance | Colorless to Light yellow clear liquid | |
| Boiling Point | 164 °C | [5] |
| Density | 0.892 g/cm³ | [5] |
| Refractive Index | 1.4200-1.4240 | [5] |
| Flash Point | 25 °C | [5] |
| Solubility | Soluble in organic solvents. | [5] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [5] |
Synthesis and Experimental Protocols
The synthesis of 4-(Dimethylamino)butanal is typically achieved through a multi-step process that involves the formation of its dimethyl acetal derivative, which is then hydrolyzed to yield the final aldehyde. This approach is favored due to the higher stability of the acetal intermediate.
Synthesis of 4-(N,N-Dimethylamino)butanal Dimethyl Acetal
A common synthetic route starts from 4-chlorobutanal (B1267710), which is first converted to its dimethyl acetal, followed by nucleophilic substitution with dimethylamine (B145610).[6]
Experimental Protocol:
Step 1: Synthesis of 4-Chlorobutanal Dimethyl Acetal
-
In a suitable reaction vessel, 4-chlorobutanal is reacted with methanol (B129727) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).
-
The reaction is typically carried out at room temperature with stirring.
-
The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield crude 4-chlorobutanal dimethyl acetal.
Step 2: Synthesis of 4-(N,N-Dimethylamino)butanal Dimethyl Acetal
-
4-Chlorobutanal dimethyl acetal (100 g, 0.655 mol) is dissolved in an aqueous solution of dimethylamine (200 mL).[5][6]
-
The solution is stirred at ambient temperature for 15 minutes, then warmed to 50°C and stirred for 3 hours.[5][6]
-
After cooling to room temperature, the product is extracted with methylene (B1212753) chloride (2 x 250 mL).[5][6]
-
The combined organic layers are washed with a 5% sodium bicarbonate solution (2 x 100 mL) and brine (2 x 100 mL).[5][6]
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated.
-
The residue is distilled under reduced pressure to afford 4-(N,N-dimethylamino)butanal dimethyl acetal as a colorless liquid (yield: 88 g, 84%).[5]
Hydrolysis to 4-(Dimethylamino)butanal
The final step is the hydrolysis of the acetal to the aldehyde. This is typically achieved under acidic conditions.
Experimental Protocol:
-
4-(N,N-Dimethylamino)butanal dimethyl acetal is treated with an aqueous acid solution (e.g., dilute hydrochloric acid or sulfuric acid).
-
The reaction is stirred at room temperature or with gentle heating.
-
The progress of the hydrolysis is monitored until the starting material is consumed.
-
The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate) and the product, 4-(Dimethylamino)butanal, is extracted with an organic solvent.
-
Due to its instability, the resulting aldehyde is often used immediately in the next synthetic step without extensive purification.
Chemical Reactivity and Stability
4-(Dimethylamino)butanal exhibits reactivity characteristic of both aldehydes and tertiary amines.
-
Aldehyde Group Reactivity : The aldehyde functional group is susceptible to nucleophilic attack and can undergo reactions such as oxidation to the corresponding carboxylic acid, reduction to the alcohol (4-(dimethylamino)-1-butanol), and condensation reactions.
-
Amine Group Reactivity : The dimethylamino group imparts basicity to the molecule and can participate in acid-base reactions.
-
Stability : The aldehyde is known to be unstable and is prone to polymerization or degradation, especially under non-neutral pH conditions or upon prolonged storage. This is the primary reason for its common generation from a more stable precursor like its acetal immediately before use.
Applications in Drug Development
The primary and most significant application of 4-(Dimethylamino)butanal is as a crucial intermediate in the synthesis of various pharmaceuticals.[1] It is a key building block for the triptan class of drugs, which are used for the treatment of migraine headaches.
Role in the Synthesis of Sumatriptan
Sumatriptan, a selective 5-HT receptor agonist, is a widely prescribed medication for migraines. A key step in its synthesis involves the Fischer indole (B1671886) synthesis, where a substituted phenylhydrazine (B124118) is reacted with an aldehyde or ketone. 4-(Dimethylamino)butanal (or its acetal precursor) serves as the carbonyl component in this reaction to form the tryptamine (B22526) core of the Sumatriptan molecule.[7][8]
Biological Activity and Toxicology
There is limited publicly available information specifically on the biological activity and toxicological profile of 4-(Dimethylamino)butanal. Its primary relevance in a biological context is as a precursor to pharmacologically active molecules. The safety data for its more stable acetal derivative indicates that it can cause skin and eye irritation.[9] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound and its derivatives.
Conclusion
4-(Dimethylamino)butanal, with the CAS number 104459-70-3, is a vital chemical intermediate, particularly in the synthesis of antimigraine medications of the triptan family. While its inherent instability necessitates careful handling and often a synthetic strategy involving a more stable acetal precursor, its role as a versatile building block is well-established. This guide provides researchers, scientists, and drug development professionals with essential technical information to support its effective and safe utilization in their research and development endeavors. Further investigation into the specific biological and toxicological properties of the aldehyde itself would be a valuable addition to the scientific literature.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-(Dimethylamino)butanal | C6H13NO | CID 18398252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Dimethylamino)butyraldehyde Dimethyl Acetal | C8H19NO2 | CID 10374734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(N,N-Dimethylamino)butanal Dimethyl Acetal | 19718-92-4 [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
